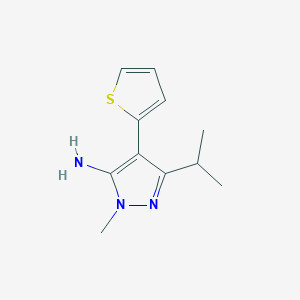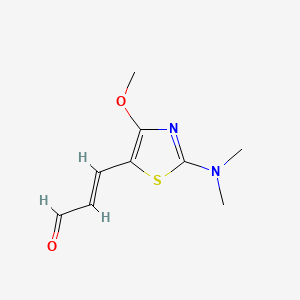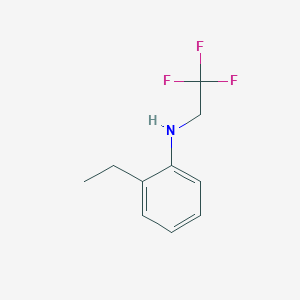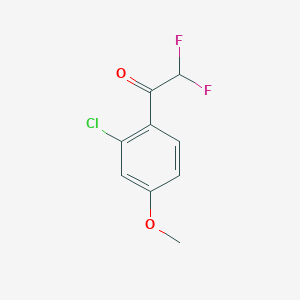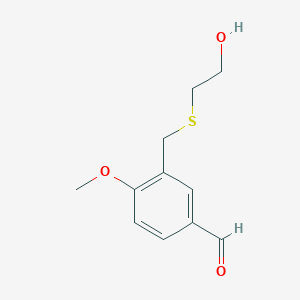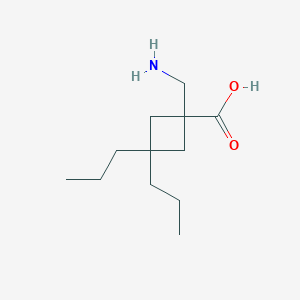
1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring structure with aminomethyl and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Gabapentin: Structurally similar, used as an anticonvulsant and for neuropathic pain.
Pregabalin: Another related compound with similar pharmacological activity.
Uniqueness: 1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C12H23NO2 |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
1-(aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H23NO2/c1-3-5-11(6-4-2)7-12(8-11,9-13)10(14)15/h3-9,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
LWGZTBZMLUEANM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CC(C1)(CN)C(=O)O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


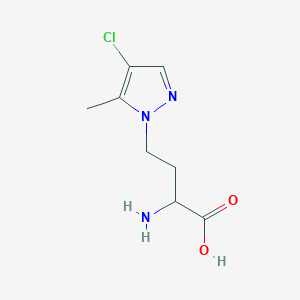
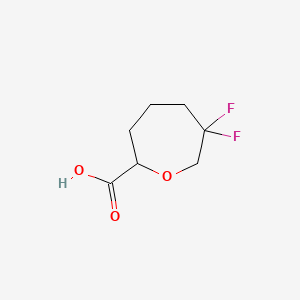
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)

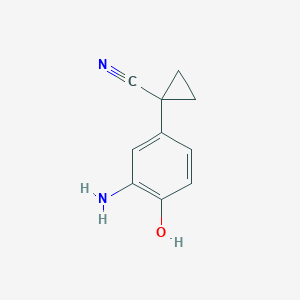
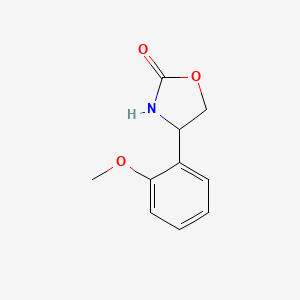
![3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)

